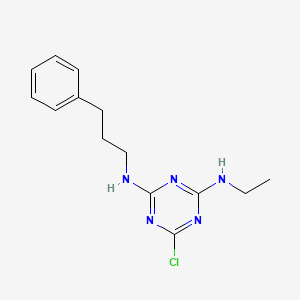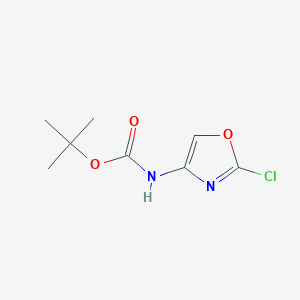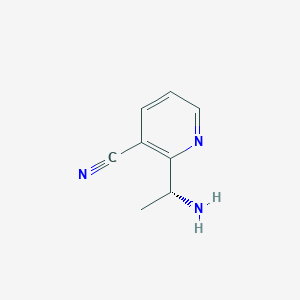![molecular formula C18H22N4O B13135600 7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrido[3,4-e]pyrimidines. This compound is notable for its unique structure, which combines multiple heterocyclic rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo Ring: Starting with a suitable pyridine derivative, the imidazo ring is formed through a cyclization reaction. This often involves the use of reagents such as ammonium acetate and a suitable aldehyde under reflux conditions.
Benzylation: The next step involves the introduction of the 4-methylbenzyl group. This can be achieved through a nucleophilic substitution reaction using 4-methylbenzyl chloride in the presence of a base like sodium hydride.
Methylation: Finally, the methyl group is introduced at the 7-position using a methylating agent such as methyl iodide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases due to its neuroprotective properties.
Pharmacology: It is investigated for its ability to modulate various biological pathways, including those involved in inflammation and apoptosis.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and promoting neuroprotection . The compound also interacts with apoptotic pathways, potentially preventing cell death in neurodegenerative conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity.
Pyrido[3,4-e]pyrimidine Derivatives: These compounds also share a similar core but have different functional groups, affecting their pharmacological properties.
Uniqueness
7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to modulate multiple biological pathways makes it a versatile compound in medicinal chemistry and pharmacology .
Eigenschaften
Molekularformel |
C18H22N4O |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
11-methyl-7-[(4-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C18H22N4O/c1-13-3-5-14(6-4-13)11-22-17(23)15-12-20(2)9-7-16(15)21-10-8-19-18(21)22/h3-6H,7-12H2,1-2H3 |
InChI-Schlüssel |
WZLPAIWFKMUXCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(CCN(C3)C)N4C2=NCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)

![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)



![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)

![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)

![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)


